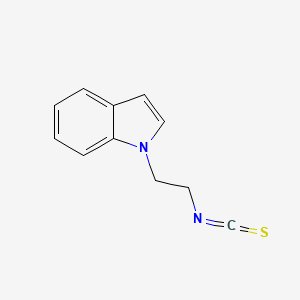

1-(2-isothiocyanatoethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Isothiocyanatoethyl)-1H-indole is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of an indole ring attached to an ethyl chain, which is further connected to an isothiocyanate group.

Métodos De Preparación

The synthesis of 1-(2-isothiocyanatoethyl)-1H-indole typically involves the reaction of primary amines with carbon disulfide and a suitable electrophile. One common method is the reaction of 1H-indole-2-ethylamine with thiophosgene under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(2-Isothiocyanatoethyl)-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, thioureas, and thiocarbamates .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-(2-Isothiocyanatoethyl)-1H-indole exhibits significant antibacterial properties. Research has shown that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The minimal inhibitory concentrations (MICs) for these pathogens ranged from 2 to 8 µg/ml, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies indicate that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, derivatives of isothiocyanates have shown promise in targeting various cancer pathways, suggesting that this compound could be a candidate for further development in cancer therapy .

Pest Control

The isothiocyanate group is known for its insecticidal properties. Compounds like this compound can be used as natural pesticides to control pests in agriculture. Their effectiveness against specific insect species makes them valuable in integrated pest management strategies, promoting sustainable agricultural practices .

Synthesis of Functional Materials

Research has explored the use of this compound in synthesizing novel materials with specific functionalities. The compound's reactivity allows it to be incorporated into polymers and coatings that exhibit enhanced properties such as increased durability and resistance to environmental factors .

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The study utilized a range of bacterial strains to determine the spectrum of activity and established a correlation between structural modifications and antimicrobial potency. Results demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria under specific conditions .

Agricultural Field Trials

Field trials were conducted to assess the effectiveness of this compound as a biopesticide. The trials involved applying the compound to crops affected by common pests. Results indicated a significant reduction in pest populations, leading to improved crop yields without adverse effects on beneficial insects .

Mecanismo De Acción

The mechanism of action of 1-(2-isothiocyanatoethyl)-1H-indole involves the interaction with cellular proteins and enzymes. The isothiocyanate group can react with thiol groups in proteins, leading to the formation of thiocarbamates and the inhibition of enzyme activity . This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The compound also generates reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparación Con Compuestos Similares

1-(2-Isothiocyanatoethyl)-1H-indole can be compared with other isothiocyanates such as:

Phenethyl isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.

(2-Isothiocyanatoethyl)cyclopentane: Used in similar applications but differs in its structural framework.

2-(2-Isothiocyanatoethyl)thiophene: Another isothiocyanate with applications in organic synthesis and material science.

The uniqueness of this compound lies in its indole ring structure, which imparts specific biological activities and reactivity patterns that are distinct from other isothiocyanates .

Actividad Biológica

1-(2-Isothiocyanatoethyl)-1H-indole (CAS: 887202-51-9) is a compound that features both an indole structure and an isothiocyanate group. These structural components contribute to its notable biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits several mechanisms of action that contribute to its biological activities:

- Anticancer Activity : Isothiocyanates have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. They target multiple signaling pathways involved in carcinogenesis, including those related to cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Efficacy : A study highlighted the effectiveness of isothiocyanates in preventing tumorigenesis. Specifically, it was found that this compound could inhibit the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Research has indicated that compounds with isothiocyanate groups can reduce inflammation markers in vitro. For instance, a study demonstrated that treatment with isothiocyanates led to decreased levels of IL-6 and TNF-alpha in macrophage cultures .

- Antimicrobial Activity : Although limited, some studies suggest that this compound may exhibit antimicrobial properties against specific pathogens. Further investigations are necessary to confirm these findings and identify the spectrum of activity .

Propiedades

IUPAC Name |

1-(2-isothiocyanatoethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c14-9-12-6-8-13-7-5-10-3-1-2-4-11(10)13/h1-5,7H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRZLHSGVJXLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCN=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.